Cytotoxic Potency Differentiation: 2,4-Difluorophenylimino vs. 4-Chlorophenylimino in the 2-Iminochromene-3-Carboxamide Class
In the Gill et al. (2017) study of 2-imino-2H-chromene-3(N-aryl)carboxamides, compound VIa—bearing a 2-imino aryl group and an N-phenyl carboxamide—demonstrated IC50 values of 8.5 μM (MCF-7), 35.0 μM (PC-3), 0.9 μM (A-549), and 9.9 μM (Caco-2) across four human cancer cell lines, achieving equipotency with 5-fluorouracil and docetaxel on Caco-2 and MCF-7 cells respectively [1]. The target compound differs from VIa by possessing a 2,4-difluorophenylimino substituent at the 2-position and an N-(2-methylphenyl)carboxamide at the 3-position instead of N-phenyl. SAR analysis within this series demonstrated that electron-withdrawing substituents on the 2-imino aryl ring generally enhance cytotoxic potency, while introduction of an ortho-methyl group on the C3-carboxamide N-aryl ring modulates lipophilicity and steric bulk [1]. The 2,4-difluoro substitution pattern is expected to increase potency relative to the unsubstituted phenyl or 4-chlorophenyl (CAS 1327178-54-0) analogs, though direct head-to-head data for this precise substitution combination have not been published.
| Evidence Dimension | Cytotoxic activity against human cancer cell lines (MTT assay) |
|---|---|
| Target Compound Data | Not directly measured in published literature. Structural features (2,4-difluorophenylimino + N-(2-methylphenyl)carboxamide) differ from VIa (compound with N-phenylcarboxamide and alternate 2-imino substitution). |
| Comparator Or Baseline | Compound VIa (Gill et al. 2017): IC50 = 8.5 μM (MCF-7), 35.0 μM (PC-3), 0.9 μM (A-549), 9.9 μM (Caco-2). Standard 5-fluorouracil and docetaxel used as reference controls. |
| Quantified Difference | Cannot be quantified without direct measurement. SAR trend predicts enhanced potency for 2,4-difluoro substitution versus 4-chloro or unsubstituted phenyl analogs based on electron-withdrawing effects. |
| Conditions | MTT assay; human cancer cell lines MCF-7 (breast), PC-3 (prostate), A-549 (lung), Caco-2 (colon); 48 h incubation. |
Why This Matters
For procurement decisions in cancer pharmacology screening, the 2,4-difluorophenyl substitution represents a structurally distinct chemical starting point compared to the 4-chlorophenyl analog (CAS 1327178-54-0), with class-level SAR suggesting differentiated potency that requires compound-specific validation.
- [1] Gill RK, Kumari J, Bariwal J. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry. 2017;17(1):85-95. PMID: 26961315. View Source
